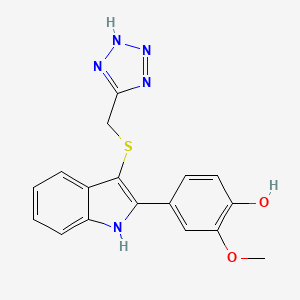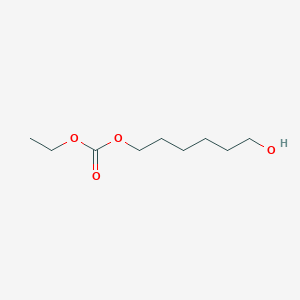
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired product. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which allows for high chemoselectivity and ease of operation . The reaction is typically carried out in water at room temperature, offering high yields and minimal environmental impact .
化学反応の分析
Types of Reactions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur atoms in the dithiolane ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学的研究の応用
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the electron-donating properties of the sulfur atoms in the dithiolane ring, which can stabilize reactive intermediates and transition states .
類似化合物との比較
Similar Compounds
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their substitution patterns.
Oxathiolanes: These compounds have a similar structure but contain an oxygen atom in place of one of the sulfur atoms.
Uniqueness
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and stability compared to other similar compounds .
特性
CAS番号 |
66278-18-0 |
|---|---|
分子式 |
C7H12OS2 |
分子量 |
176.3 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dithiolan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12OS2/c1-6(8)5-7(2)9-3-4-10-7/h3-5H2,1-2H3 |
InChIキー |
CIEOSNISGXNYAF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1(SCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)

![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)



![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)



